molecular formula C11H6BrN3OS B5561062 6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B5561062
M. Wt: 308.16 g/mol
InChI Key: NHHKQCWSQIPXGK-UHFFFAOYSA-N
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Description

The compound “6-(4-bromophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a bromophenyl group, which is a phenyl ring with a bromine atom attached . The compound also contains a nitrile group (-CN), a thioxo group (=S), and a ketone group (=O) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, bromophenyl groups can be introduced through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an image of the molecule, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the nitrile group might participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles have been used to create various novel compounds, such as thiazolo[3,2-a]pyrimidines and imidazo[1,2-a]pyrimidines, with potential applications in pharmaceutical and chemical industries (Abdel-fattah et al., 1992).

Development of Nonionic Surfactants

The compound has been utilized in the synthesis of nonionic surfactants containing pyrimidines. These surfactants are notable for their enhanced solubility, biodegradability, and lower toxicity, making them environmentally friendly and suitable for use in drugs, pesticides, emulsifiers, and cosmetics (El-Sayed, 2008).

Antimicrobial and Antitumor Activities

Certain derivatives synthesized from this compound have demonstrated promising antitumor and antimicrobial activities. This suggests potential applications in developing new pharmaceuticals targeting specific diseases and infections (Ramadan et al., 2019).

Synthesis of Fused Pyrimidine Derivatives

The compound is instrumental in the synthesis of fused pyrimidine derivatives with potential antimicrobial properties. This opens avenues for their use in medicinal chemistry, particularly in the development of new antimicrobial agents (Eissa, 2008).

Antioxidant Activity

Novel fused heterocyclic compounds derived from this compound have been found to exhibit significant antioxidant activities. This property is crucial for developing drugs with potential benefits in treating oxidative stress-related diseases (Salem et al., 2015).

Synthesis of HIV Integrase Strand Transfer Inhibitors

Derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, have been explored as HIV integrase strand transfer inhibitors. This highlights its potential use in antiretroviral therapy for HIV treatment (Wadhwa et al., 2020).

Application in Green Chemistry

Some derivatives have been synthesized using environmentally friendly methods like ionic liquids, demonstrating the compound's role in promoting sustainable and green chemistry practices (Tiwari et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it might be harmful if swallowed or inhaled, or it might cause skin or eye irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it might be further studied as a potential drug .

properties

IUPAC Name

6-(4-bromophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3OS/c12-7-3-1-6(2-4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKQCWSQIPXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=S)N2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromophenyl)-4-oxo-2-thioxo-1H-pyrimidine-5-carbonitrile

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